An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetylpyridin-2(1H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Acetylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details experimental protocols, summarizes key physical and spectral data, and illustrates important chemical properties and synthetic workflows.
Introduction
5-Acetylpyridin-2(1H)-one, also known as 1-(6-hydroxypyridin-3-yl)ethanone or 2-hydroxy-5-acetylpyridine, is a derivative of the 2-pyridinone core structure.[1] The pyridinone scaffold is found in numerous natural products and exhibits a wide range of biological activities, making its derivatives attractive targets for synthesis and biological evaluation.[2] A key characteristic of 2-pyridinones is the existence of keto-enol tautomerism, where 5-Acetylpyridin-2(1H)-one can exist in equilibrium with its 5-acetyl-2-hydroxypyridine tautomer. In the solid state, the 2-pyridinone form is predominant.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Acetylpyridin-2(1H)-one is presented in the table below.
| Property | Value |
| CAS Number | 1124-29-4 |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| Physical Form | Solid |
| Boiling Point | 364.7 ± 22.0 °C at 760 mmHg |
| Flash Point | 174.4 ± 22.3 °C |
| Density | 1.2 ± 0.1 g/cm³ |
Synthesis of 5-Acetylpyridin-2(1H)-one
The synthesis of 5-Acetylpyridin-2(1H)-one can be effectively achieved through the acid-catalyzed hydrolysis of its methoxy precursor, 5-acetyl-2-methoxypyridine.
Synthetic Workflow
Caption: Synthetic pathway for 5-Acetylpyridin-2(1H)-one.
Experimental Protocol: Hydrolysis of 5-Acetyl-2-methoxypyridine
This protocol is based on a reported procedure for the synthesis of 5-Acetylpyridin-2(1H)-one.
Materials:
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5-Acetyl-2-methoxypyridine
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6 N Hydrochloric acid
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Sodium hydroxide solution
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Dichloromethane
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Anhydrous sodium sulfate
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Ethyl acetate
Procedure:
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A mixture of 5-acetyl-2-methoxypyridine (1.51 g, 10 mmol) and 6 N hydrochloric acid is heated to 100 °C and stirred for 5 hours.
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After the reaction is complete, the mixture is cooled to room temperature and neutralized to a pH of 7 using a sodium hydroxide solution.
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The aqueous layer is extracted multiple times with dichloromethane.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The resulting residue is recrystallized from ethyl acetate to yield 5-acetyl-2(1H)-pyridinone as a white solid.
Tautomerism
A significant feature of 5-Acetylpyridin-2(1H)-one is its existence in a tautomeric equilibrium with 5-acetyl-2-hydroxypyridine. This equilibrium is influenced by factors such as the solvent and the physical state of the compound.
Caption: Tautomeric equilibrium of the target compound.
Spectroscopic Characterization
The structural elucidation of 5-Acetylpyridin-2(1H)-one is accomplished through various spectroscopic techniques. The expected spectral data are summarized below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 5-Acetylpyridin-2(1H)-one will reflect the protons and carbons in its unique chemical environment. The presence of tautomers can lead to peak broadening or the appearance of two sets of signals depending on the solvent and temperature.
Expected ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Expected Chemical Shift Range (ppm) |
| CH₃ (Acetyl) | 2.0 - 2.5 |
| Pyridinone Ring Protons | 6.0 - 8.5 |
| N-H (Amide) | 10.0 - 12.0 (broad) |
Expected ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Expected Chemical Shift Range (ppm) |
| CH₃ (Acetyl) | 20 - 30 |
| Pyridinone Ring Carbons | 110 - 150 |
| C=O (Pyridinone) | 160 - 175 |
| C=O (Acetyl) | 190 - 205 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 (broad) |
| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 |
| C=O Stretch (Acetyl) | 1670 - 1690 |
| C=O Stretch (Amide) | 1640 - 1660 |
| C=C and C=N Stretches | 1400 - 1600 |
Mass Spectrometry (MS)
Electron impact mass spectrometry of 5-acetyl-2(1H)-pyridone derivatives is expected to show characteristic fragmentation patterns.[3] The molecular ion peak (M⁺) should be observed at m/z = 137.
Expected Mass Spectral Fragmentation
A dominant fragmentation pathway for related 5-acetyl-4-aryl-6-methyl-2(1H)pyridones involves the cleavage of the CO-NH bond of the amide group.[3] A similar fragmentation for 5-Acetylpyridin-2(1H)-one would lead to the formation of stable acylium ions.
Potential Biological Significance
While specific biological activities for 5-Acetylpyridin-2(1H)-one are not extensively documented, the broader class of 2-pyridone derivatives has been the subject of significant research in drug discovery. These compounds have demonstrated a wide array of biological effects, including:
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Antimicrobial and Antifungal Activity: Various substituted pyridones have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[2]
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Anticancer Activity: The pyridine nucleus is a key component in many anticancer agents, and synthetic pyridinone derivatives have been investigated for their antiproliferative effects against various cancer cell lines.
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Cardiotonic Agents: Certain pyridine-2(1H)-one derivatives have been studied for their potential as cardiotonic agents.[4]
The synthetic accessibility and diverse biological potential of the 2-pyridone scaffold make 5-Acetylpyridin-2(1H)-one and its analogues promising candidates for further investigation in drug development programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
